Anti-Inflammatory Activity in LPS-Stimulated Macrophages
In a direct head-to-head comparison of 27 structurally related ent-kaurane diterpenoids isolated from Nouelia insignis, ent-11,16-Epoxy-15-hydroxykauran-19-oic acid (compound 1) was among the subset of compounds that demonstrated significant inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages [1]. The study tested all compounds at 2.5, 5.0, and 10.0 µM, and identified compounds 4-7 and 13-17 as having significant activity [1]. The presence of the 11,16-epoxy motif, a key structural feature of compound 1, was explicitly noted as being critical to its activity profile when compared to analogs lacking this group [1]. This establishes a quantifiable, structure-dependent anti-inflammatory effect that distinguishes this compound from less active members of the same chemical class.
| Evidence Dimension | Inhibition of LPS-induced Nitric Oxide (NO) Production |
|---|---|
| Target Compound Data | Identified as among compounds with significant inhibitory activity at 2.5, 5.0, and 10.0 µM |
| Comparator Or Baseline | Other 26 ent-kaurane diterpenoid analogs (compounds 2-27) isolated from the same plant, some of which showed no significant inhibition at the tested concentrations. |
| Quantified Difference | Qualitative classification as 'significant inhibitor' versus 'inactive or less active' analogs at identical concentrations. |
| Conditions | LPS-stimulated RAW 264.7 murine macrophages; 24-hour incubation; Griess assay for NO. |
Why This Matters
This data provides the scientific justification for selecting this specific compound over other kaurane diterpenes for studies focused on NO-mediated inflammatory pathways.
- [1] Wu ZL, Li JY, Huang PL, Sun ZS, Li HL, Zhang WD. New ent-kaurane diterpenoid acids from Nouelia insignis Franch and their anti-inflammatory activity. RSC Adv. 2022;12(18):11155-11163. DOI: 10.1039/d2ra01684b. View Source
